molecular formula C18H17ClFNO B11235085 1-(4-chlorophenyl)-N-(3-fluorophenyl)cyclopentanecarboxamide

1-(4-chlorophenyl)-N-(3-fluorophenyl)cyclopentanecarboxamide

Cat. No.: B11235085
M. Wt: 317.8 g/mol
InChI Key: JQDDOQLCECLYPC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-fluorophenyl)cyclopentane-1-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a cyclopentane ring substituted with a 4-chlorophenyl group and a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(3-fluorophenyl)cyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 3-fluorophenyl Group: The 3-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 3-fluoroaniline and an appropriate coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the production of 1-(4-chlorophenyl)-N-(3-fluorophenyl)cyclopentane-1-carboxamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-(3-fluorophenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3-fluorophenyl)cyclopentane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-fluorophenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(3-fluorophenyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(3-chlorophenyl)cyclopentane-1-carboxamide: Similar structure but with a different halogen substitution.

    1-(4-fluorophenyl)-N-(3-fluorophenyl)cyclopentane-1-carboxamide: Similar structure but with different halogen substitutions on both aromatic rings.

Properties

Molecular Formula

C18H17ClFNO

Molecular Weight

317.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-fluorophenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C18H17ClFNO/c19-14-8-6-13(7-9-14)18(10-1-2-11-18)17(22)21-16-5-3-4-15(20)12-16/h3-9,12H,1-2,10-11H2,(H,21,22)

InChI Key

JQDDOQLCECLYPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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